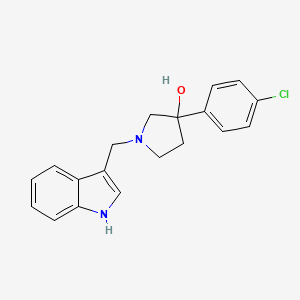![molecular formula C18H18ClN3O B10792112 3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B10792112.png)
3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidin-3-ol core substituted with a 4-chlorophenyl group and a 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides in acetonitrile at room temperature . This reaction is promoted by DABCO and results in the formation of multifunctionalized spiro compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using recyclable catalysts and environmentally benign solvents, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the polymerization of microtubules by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrrolo[2,3-b]pyridine moiety makes it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C18H18ClN3O |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C18H18ClN3O/c19-15-5-3-14(4-6-15)18(23)7-9-22(12-18)11-13-10-21-17-16(13)2-1-8-20-17/h1-6,8,10,23H,7,9,11-12H2,(H,20,21) |
InChI Key |
BUOWMBFFJAPTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8,11-Dimethyl-3,5-dioxo-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate](/img/structure/B10792029.png)
![1,11-Dimethyl-4-[4-(4-phenylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B10792044.png)
![1,11-Dimethyl-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B10792045.png)
![[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate](/img/structure/B10792051.png)
![cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10792060.png)
![4-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B10792067.png)
![[4-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate](/img/structure/B10792084.png)
![2-{(1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl}-5-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10792092.png)
![3-{(4-(Pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10792105.png)
![9-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-3-(4-chlorophenyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B10792108.png)
![4-(6-(4-Chlorophenyl)-2,6-diazabicyclo[2.2.1]heptan-2-yl)-1-(4-fluorophenyl)butan-1-one](/img/structure/B10792110.png)
![3-(4-Chlorophenyl)-8-(1H-indol-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10792111.png)

![3-(4-Chlorophenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-3-ol](/img/structure/B10792118.png)
